Product packaging for Sodium anthranilate(Cat. No.:CAS No. 552-37-4)

Sodium anthranilate

Cat. No.: B1290561
CAS No.: 552-37-4
M. Wt: 159.12 g/mol
InChI Key: HCKKSLZDSNNSTL-UHFFFAOYSA-M
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Description

Significance as a Precursor in Complex Organic Synthesis

The chemical reactivity of sodium anthranilate makes it a valuable starting material for synthesizing more complex molecules. Its amino group can undergo diazotization reactions, which are crucial for the production of azo dyes. smolecule.com Furthermore, it is a key component in the synthesis of various pharmaceuticals. For instance, derivatives of anthranilic acid, for which this compound is a direct precursor, are used to create non-steroidal anti-inflammatory drugs (NSAIDs) and certain diuretics. smolecule.comwikipedia.org

One of the well-established industrial syntheses involving this compound is the production of anthranilic acid itself. This is often achieved through the Hofmann rearrangement of the sodium salt of phthalamic acid, which is derived from phthalic anhydride. wikipedia.org The process involves the use of sodium hypochlorite (B82951) or sodium hypobromite. wikipedia.orggoogle.com

The synthesis of methyl anthranilate, an important intermediate in the fine chemical industry, also highlights the utility of this compound's parent compound, which can be readily formed from the salt. aidic.itcetjournal.it This synthesis is widely used in the production of sodium saccharin. aidic.itcetjournal.it

Table 1: Selected Organic Syntheses Involving Anthranilate Derivatives

ProductStarting Material(s)Key Reaction TypeApplication
Azo DyesThis compound, Coupling AgentDiazotization, Azo CouplingPigments, Textiles
Fenamic Acids (NSAIDs)Anthranilic Acid DerivativesVariousPharmaceuticals
Furosemide (Diuretic)Anthranilic Acid DerivativesVariousPharmaceuticals
Methyl AnthranilatePhthalimide (B116566), Sodium Hypochlorite, Methanol (B129727)Hofmann Rearrangement, EsterificationFlavors, Fragrances, Saccharin Production
2-Aryl-3-hydroxyquinolin-4(1H)-onesSubstituted Phenacyl AnthranilatesCyclizationOrganic Synthesis Intermediates

This table provides a simplified overview of synthetic routes.

Relevance in Advanced Biochemical and Industrial Research Contexts

In the realm of biochemical research, this compound and its parent acid are significant as they are intermediates in the biosynthesis of tryptophan, an essential amino acid. evitachem.comwikipedia.org The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate. nih.gov This pathway is a target for research in metabolic engineering, with studies focusing on improving anthranilate synthesis from glucose in microorganisms like Escherichia coli. nih.gov

The interaction of this compound with other molecules is also a subject of research. For example, it has been shown to form complexes with the pharmaceutical compound flumazenil. evitachem.com Furthermore, its interaction with surfactants like cetyltrimethylammonium bromide (CETAB) has been studied to understand its aggregation behavior in solution. evitachem.com

In industrial research, this compound has been investigated for its potential as a corrosion inhibitor for metals. wikipedia.org Studies have explored the use of this compound and its derivatives, such as sodium N-phenyl anthranilate, in protecting steel from corrosion, particularly in challenging environments like carbonated chloride solutions. unife.itascelibrary.com The compound's ability to form protective films on metal surfaces is a key aspect of this research. ampp.orgresearchgate.net

Modified cyclodextrins incorporating this compound moieties have been developed as fluorescent sensors for the recognition of organic compounds. evitachem.com In these systems, the this compound acts as a reporter whose fluorescence signal changes upon binding of a guest molecule. evitachem.com

Table 2: Research Applications of this compound

Research AreaSpecific Application/StudyKey Findings/Significance
Biochemical Research Tryptophan BiosynthesisServes as a precursor to the essential amino acid tryptophan. evitachem.comwikipedia.org
Metabolic EngineeringUsed in studies to enhance the production of anthranilate in microorganisms. nih.gov
Molecular RecognitionIncorporated into fluorescent sensors for detecting organic molecules. evitachem.com
Industrial Research Corrosion InhibitionInvestigated as a corrosion inhibitor for steel. unife.itampp.org
Dye and Pigment SynthesisAn intermediate in the production of various colorants. ontosight.aismolecule.com
Pharmaceutical SynthesisA building block for various medicinal compounds. ontosight.aismolecule.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NNaO2 B1290561 Sodium anthranilate CAS No. 552-37-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-aminobenzoate
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InChI

InChI=1S/C7H7NO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKKSLZDSNNSTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-92-3 (Parent)
Record name Sodium anthranilate
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DSSTOX Substance ID

DTXSID40203694
Record name Sodium anthranilate
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Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-37-4
Record name Sodium anthranilate
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Record name Sodium anthranilate
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Record name Sodium anthranilate
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Record name SODIUM ANTHRANILATE
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Synthetic Methodologies and Process Optimization of Sodium Anthranilate and Its Derivatives

Preparation from Anthranilic Acid via Neutralization Techniques

Sodium anthranilate, the sodium salt of anthranilic acid, is most commonly prepared through a straightforward neutralization reaction. This method involves treating anthranilic acid with a sodium base.

In a typical laboratory-scale synthesis, anthranilic acid is dissolved in an aqueous solution, and a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, is gradually added until a neutral pH is achieved. evitachem.com The resulting solution is then typically subjected to evaporation to yield solid this compound. evitachem.com For instance, lithium, sodium, and potassium anthranilates have been prepared by neutralizing anthranilic acid with the corresponding alkali hydroxides in an aqueous solution. researchgate.net Specifically, this compound crystallizes as a hemihydrate from this process. researchgate.net

Industrial production follows a similar principle, often utilizing large reactors for the reaction between anthranilic acid and sodium carbonate or sodium bicarbonate. evitachem.com Following the neutralization, purification is generally carried out through crystallization to obtain a product of high purity. evitachem.com The basic reaction involves the deprotonation of the carboxylic acid group of anthranilic acid by the hydroxide or carbonate ion, forming the sodium salt and water (and carbon dioxide in the case of carbonate/bicarbonate). Under basic conditions, the product exists as this compound in solution, which can then be precipitated by adjusting the pH. sciencemadness.org

Similarly, derivatives such as sodium 5-nitroanthranilate (B1242031) can be synthesized through the nitration of anthranilic acid, followed by neutralization with sodium hydroxide. ontosight.ai

Derivatization and Esterification Processes

The derivatization of anthranilic acid and its salts into esters like methyl anthranilate is of significant industrial importance. These esters are valuable intermediates in the synthesis of fragrances, pharmaceuticals, and other fine chemicals.

Synthesis of Methyl Anthranilate via Hofmann Rearrangement from Phthalimide (B116566)

A widely used industrial method for producing methyl anthranilate involves the Hofmann rearrangement of phthalimide. aidic.itthieme-connect.com This process is advantageous due to the accessibility of raw materials and the stability of the final product. aidic.it The reaction typically begins with phthalimide, which is treated with sodium hypochlorite (B82951) in an alkaline medium. evitachem.comthieme-connect.com

The traditional Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom, using a halogen, a strong base, and water. In the synthesis of methyl anthranilate from phthalimide, the process is adapted. It starts with the formation of sodium o-carbamoylbenzoate from phthalimide. thieme-connect.com This intermediate then undergoes the Hofmann rearrangement in the presence of sodium hypochlorite and an alkali to form an isocyanate. thieme-connect.com This isocyanate is then subjected to alcoholysis with methanol (B129727) to yield methyl anthranilate. nih.gov

The reaction is complex and highly exothermic, which can present challenges in controlling the temperature, especially in traditional batch reactors. aidic.itthieme-connect.com A variation of this method involves an electrooxidative Hofmann rearrangement of phthalimides, which can proceed under milder conditions without the need for strong oxidants. nih.gov In this electrochemical approach, a bromide anion is oxidized at the anode to bromine, which then reacts with phthalimide. The subsequent ring-opening by alcoholysis yields the isocyanate intermediate, which is then converted to the anthranilate ester. acs.org This method has been shown to be effective for a range of substituted phthalimides, producing moderate to good yields of the corresponding anthranilate derivatives. nih.govacs.org

High-Yielding Synthesis of Anthranilate Esters from Sterically Hindered Alcohols

The esterification of anthranilic acid to produce its various esters is a common synthetic transformation. While the esterification with simple primary alcohols like methanol is relatively straightforward, the reaction with sterically hindered secondary and tertiary alcohols presents a greater challenge. The steric bulk around the hydroxyl group can significantly slow down the reaction rate. orgsyn.org

To overcome this, specific catalytic methods have been developed. One effective method for the esterification of carboxylic acids with sterically hindered alcohols is the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dialkylaminopyridine (DMAP). orgsyn.org This method proceeds under mild, nonacidic conditions. However, with increasing steric hindrance, the formation of N-acylurea byproducts can become a significant issue, leading to lower yields. orgsyn.org For example, the yield of the esterification of 2,5-cyclohexadiene-1-carboxylic acid decreases as the steric bulk of the alcohol increases from methanol (95% yield) to tert-butanol (B103910) (65% yield). orgsyn.org

Another approach involves a metal-free, base-assisted multicomponent reaction of 2-nitrobenzaldehyde, malononitrile, and an alcohol. rsc.org This method has been successfully applied to synthesize anthranilate esters from various alcohols, including secondary alcohols like isopropyl alcohol. However, the reaction did not proceed with the highly hindered tert-butanol. rsc.org Lipase-catalyzed esterification has also been explored, showing high selectivity for primary alcohols over sterically hindered secondary and tertiary alcohols. researchgate.net

Continuous Production Technologies and Process Intensification

To address the challenges associated with traditional batch production, such as poor temperature control in exothermic reactions and high energy consumption, continuous production technologies are being increasingly adopted for the synthesis of methyl anthranilate.

Microchannel Reactor Systems for Continuous Methyl Anthranilate Synthesis

Microchannel reactors offer significant advantages for the synthesis of methyl anthranilate, particularly for the highly exothermic Hofmann rearrangement. aidic.itcetjournal.it These reactors provide a high surface-area-to-volume ratio, enabling rapid heat removal and precise temperature control. aidic.it This enhanced control helps to minimize side reactions that can occur at localized high temperatures in batch reactors, leading to higher yields and purity. aidic.it

In a typical continuous process using a microchannel reactor, solutions of the reactants (e.g., phthalimide and sodium hypochlorite) are pumped at controlled flow rates into the reactor where they mix and react. aidic.itchemicalbook.com The short residence time in the reactor, often on the order of seconds to minutes, allows for high production efficiency. aidic.itcetjournal.it For example, a continuous flow process for the Hofmann rearrangement and esterification to produce methyl anthranilate in a microchannel reactor was successfully developed, leading to a higher conversion rate and purity compared to the traditional semi-batch process. aidic.it The optimal conditions for this continuous process were found to be a molar ratio of phthalimide to sodium hypochlorite to methanol of 1:1.1:3.7, a reaction temperature of 0 °C, and a reaction time of 97 seconds. cetjournal.it Under these conditions, a yield of 80.3% and a purity of 98.5% were achieved, which was a significant improvement over the semi-batch process. aidic.itcetjournal.it

Optimization Studies via Response Surface Methodology for Synthetic Processes

Response Surface Methodology (RSM) is a powerful statistical tool used to optimize complex chemical processes by evaluating the effects of multiple factors and their interactions on the reaction outcome. researchgate.netscispace.comthieme-connect.com RSM has been effectively applied to optimize the synthesis of methyl anthranilate.

In one study, RSM was used to optimize the semi-batch synthesis of methyl anthranilate from phthalimide. researchgate.netscispace.comthieme-connect.com The factors investigated included the molar ratio of phthalimide, sodium hypochlorite, and methanol, as well as the reaction and hydrolysis temperatures and water consumption. researchgate.netscispace.comthieme-connect.com The optimization led to a set of ideal conditions: a reaction temperature of 0.5 °C, a hydrolysis temperature of 70 °C, a molar ratio of phthalimide to sodium hypochlorite to methanol of 1:2.03:5.87, and a water consumption ratio of 7.16:1 (m(H₂O)/m(phthalimide)). researchgate.netscispace.comthieme-connect.com Following these optimized parameters, the yield of methyl anthranilate reached 90%, a more than 10% increase compared to the non-optimized semi-batch process. researchgate.netscispace.com

The application of RSM not only helps in identifying the optimal conditions for maximizing yield and purity but also provides a deeper understanding of the reaction mechanism and the influence of various parameters on the process. researchgate.netthieme-connect.com

Biotechnological Approaches to Anthranilate Production

Biotechnological methods for producing anthranilate and its derivatives are gaining traction as a more sustainable alternative to traditional chemical synthesis, which often relies on non-renewable resources and can generate hazardous byproducts. frontiersin.orgresearchgate.net These biological strategies leverage the inherent metabolic pathways of microorganisms, which can be optimized through metabolic engineering to enhance the yield and efficiency of anthranilate synthesis.

Biosynthetic Pathways and Metabolic Engineering for Enhanced Anthranilate Synthesis

The primary biosynthetic route for anthranilate in many bacteria, fungi, and plants is the shikimate pathway. frontiersin.org This pathway is responsible for the synthesis of aromatic amino acids, including L-tryptophan, for which anthranilate is a key intermediate. frontiersin.orgasm.org

The synthesis begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are central carbon metabolites. frontiersin.org Through a series of enzymatic reactions, these precursors are converted to chorismate, a crucial branch-point metabolite in the shikimate pathway. frontiersin.orgfrontiersin.org From chorismate, the enzyme anthranilate synthase (TrpEG) catalyzes the conversion to anthranilate. frontiersin.org This enzyme is typically a complex of two subunits, TrpE and TrpG. researchgate.net The TrpG subunit functions as a glutamine amidotransferase, supplying an amino group from glutamine, while the TrpE subunit catalyzes the formation of anthranilate from chorismate and the provided ammonia. researchgate.netebi.ac.ukebi.ac.uk

In the natural tryptophan biosynthesis pathway, anthranilate is further converted to N-(5-phosphoribosyl)-anthranilate by the enzyme anthranilate phosphoribosyltransferase (TrpD). frontiersin.orgroyalsocietypublishing.org To accumulate anthranilate, a common metabolic engineering strategy is to disrupt or mutate the trpD gene, which prevents the further conversion of anthranilate and allows it to accumulate within the cell. frontiersin.orgresearchgate.net

Metabolic engineering efforts to enhance anthranilate production often focus on several key areas:

Increasing Precursor Availability: Strategies are employed to channel more carbon flux towards the shikimate pathway. This can involve overexpressing genes like tktA (transketolase) to increase the supply of E4P. frontiersin.orgresearchgate.net Additionally, engineering the glucose uptake system, for instance by inactivating the phosphotransferase system (PTS), can also lead to higher yields. researchgate.net

Overcoming Feedback Inhibition: Many enzymes in the shikimate pathway are subject to feedback inhibition by downstream products like tryptophan. A key strategy is to use feedback-resistant versions of enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG). researchgate.netnih.gov Similarly, engineering anthranilate synthase (TrpEG) to be less sensitive to tryptophan inhibition has proven effective in increasing anthranilate titers. nih.govnih.gov

Pathway Optimization and Gene Expression Modulation: Fine-tuning the expression levels of key pathway genes is crucial. This can involve replacing native promoters with stronger constitutive or inducible promoters to enhance the expression of enzymes like shikimate dehydrogenase (aroE) and shikimate kinase (aroK). frontiersin.orgnih.gov In some cases, modulating the translation efficiency of genes has also been shown to improve product formation. nih.govnih.gov

Elimination of Competing Pathways: To maximize the carbon flux towards anthranilate, competing metabolic pathways are often deleted. This includes disrupting genes that lead to the synthesis of other aromatic amino acids like phenylalanine (pheA) and tyrosine (tyrA), as well as other chorismate-utilizing pathways. frontiersin.org The deletion of genes responsible for the formation of byproducts such as quinate has also been shown to improve anthranilate production. nih.govnih.gov

These metabolic engineering strategies have been successfully applied in various microorganisms, including Escherichia coli and Corynebacterium glutamicum, to achieve significant production of anthranilate from renewable feedstocks like glucose and xylose. researchgate.netnih.gov

Table 1: Research Findings on Metabolic Engineering for Anthranilate Production

Microorganism Genetic Modifications Key Strategies Anthranilate Titer (g/L) Reference
Escherichia coli W3110 trpD9923/pJLBaroGfbrtktA Overexpression of feedback-resistant aroG and tktA in a trpD mutant. Increased precursor supply and removal of feedback inhibition. 14 researchgate.net
Corynebacterium glutamicum Introduction of feedback-resistant DAHP synthase, modulation of aroK and trpD translation, deletion of byproduct pathways (nagD, qsuD), and use of feedback-resistant anthranilate synthase. Overcoming feedback inhibition, eliminating byproduct formation, and optimizing enzyme expression. 5.9 nih.govnih.gov
Escherichia coli Complementation of aroK and aroL, disruption of trpD, pheA, tyrA, pabA, ubiC, entC, and trpR, and overexpression of aroE and tktA. Channeling metabolic flux to anthranilate by blocking competing pathways and enhancing the shikimate pathway. ~4 frontiersin.org
Pseudomonas putida KT2440 Deletion of trpDC and overexpression of feedback-resistant aroG and trpE. Blocking downstream conversion and overcoming feedback inhibition. 1.5 frontiersin.org

Advanced Reaction Mechanisms and Organic Transformations Involving Sodium Anthranilate

Diazotization and Subsequent Coupling Reactions for Azo Compound Formation

The transformation of sodium anthranilate into azo compounds is a cornerstone of dye chemistry. This process begins with diazotization, where the primary aromatic amine group of anthranilate reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (around 5°C) to prevent the decomposition of the highly unstable diazonium salt. chemistrystudent.comsavemyexams.com The resulting diazonium salt is a potent electrophile. savemyexams.com

This electrophilic diazonium salt is then subjected to a coupling reaction with an aromatic compound, often a phenol (B47542) or another amine. chemistrystudent.com The coupling partner must be activated towards electrophilic substitution. The diazonium ion attacks the electron-rich aromatic ring of the coupling partner, leading to the formation of a stable azo compound characterized by the -N=N- functional group, which acts as a chromophore. savemyexams.com The extended conjugation between the two aromatic rings through the azo bridge is responsible for the vibrant colors of these dyes. savemyexams.com The reaction of diazotized anthranilate esters with primary aliphatic amines can also lead to the formation of triazenes. cdnsciencepub.com

Table 1: Key Steps in Azo Dye Formation from this compound

StepReactantsConditionsProduct
Diazotization This compound, Sodium nitrite, Hydrochloric acidLow temperature (e.g., 5°C)Anthranilate diazonium salt
Coupling Anthranilate diazonium salt, Aromatic coupling agent (e.g., phenol)Alkaline conditionsAzo compound

Halogenation Reactions: Chlorination and Derivatives Formation

The introduction of halogen atoms onto the anthranilate ring significantly modifies its chemical properties and provides a handle for further functionalization. Chlorination of anthranilic acid can yield the 2,4-dichloro derivative. wikipedia.org The halogenation of aromatic amines, including anthranilate derivatives, can be challenging due to the deactivating effect of the amino group on the aromatic ring, often requiring harsh reaction conditions. derpharmachemica.com

One common method for halogenation is electrophilic aromatic substitution using molecular halogens (like Cl₂ or Br₂) with a Lewis acid catalyst. derpharmachemica.com However, this can lead to a mixture of ortho- and para-substituted products and potentially polyhalogenation. derpharmachemica.com An alternative strategy involves the Sandmeyer reaction, where a diazonium salt, derived from anthranilate, is treated with a copper(I) halide to introduce a halogen atom. derpharmachemica.com While effective, the yields of the Sandmeyer reaction can be diminished by the presence of other substituents on the aromatic ring. derpharmachemica.com The reaction of an alkene with bromine in the presence of sodium chloride can lead to a mixture of products resulting from the attack of both chloride and bromide ions on the intermediate bromonium ion. libretexts.org

Reactions with Hypochlorite (B82951) and Related Oxidative Processes

This compound can undergo reactions with oxidizing agents like sodium hypochlorite. Industrially, anthranilic acid is produced from phthalic anhydride, where a key step involves the Hofmann rearrangement of a phthalamic acid sodium salt induced by hypochlorite. wikipedia.org In this process, an amide is converted to a primary amine with one less carbon atom. wikipedia.orgthieme-connect.com It is crucial to control the temperature during the reaction of alkaline hypochlorite with alkaline phthalimide (B116566) solution to prevent the reaction of the formed this compound with excess sodium hypochlorite, which can lead to colored byproducts and reduced yield. google.com The reaction of phenol with hydrogen peroxide and chloride in acidic solutions can lead to chlorination through the formation of HClO. acs.org

Excessive sodium hypochlorite can lead to the oxidation of the amine group into haloamines, which can further degrade. thieme-connect.com The reaction is typically conducted in two stages: the formation of an isocyanate at low temperature, followed by its conversion to the target amine at a higher temperature. thieme-connect.com

Claisen Ester Condensation in Heterocycle Synthesis

The Claisen ester condensation is a carbon-carbon bond-forming reaction that is pivotal in the synthesis of various heterocyclic compounds from anthranilate derivatives. organic-chemistry.org This reaction involves the condensation of two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-diketone. organic-chemistry.org

In the context of heterocycle synthesis, methyl anthranilate can undergo a one-pot Claisen ester condensation with ethyl acetoacetate, catalyzed by sodium hydride, to form 2,4-dihydroxy-3-acylquinoline. orgchemres.org This intermediate can then be further transformed into pyrano[2,3-b]quinoline derivatives. orgchemres.org A variation known as the Dieckmann condensation, which is an intramolecular Claisen condensation, can be used to form cyclic β-keto esters. For instance, the reaction of methyl anthranilate with methyl acrylate (B77674) can lead to a diester that undergoes intramolecular cyclization in the presence of sodium hydride to yield a dihydroquinolinone. researchgate.net

Table 2: Example of Claisen Condensation in Heterocycle Synthesis

Reactant 1Reactant 2Catalyst/BaseKey IntermediateFinal Heterocycle Type
Methyl anthranilateEthyl acetoacetateSodium hydride2,4-dihydroxy-3-acylquinolinePyrano[2,3-b]quinoline
Methyl anthranilateMethyl acrylateSodium hydrideDiesterDihydroquinolinone

Electrophilic Substitution and Oxidative Polymerization with Arylamines

The reaction of arylamines, including methyl anthranilate, can proceed through competing pathways of electrophilic substitution and oxidative polymerization. researchgate.netbeilstein-journals.org When methyl anthranilate reacts with selenium dioxide, for example, the oxidative polymerization pathway is suppressed. beilstein-journals.orgresearchgate.net This suppression is attributed to the delocalization of the lone pair of electrons from the amine group over the adjacent carboxylate function. beilstein-journals.orgresearchgate.net

This electronic effect favors the electrophilic selenation pathway, leading to the formation of isomeric diorganyl selenides. beilstein-journals.orgresearchgate.net In contrast, arylamines like aniline (B41778) and o-anisidine (B45086) predominantly undergo oxidative polymerization to form polyaniline polymers under similar conditions. researchgate.netresearchgate.net Density functional theory calculations have supported the observation that the highest occupied molecular orbital (HOMO) of methyl anthranilate is at a lower energy level, which hinders the oxidative polymerization process. beilstein-journals.orgresearchgate.net

Synthesis of Novel N-Acyl Anthranilate Derivatives and their Characterization

The synthesis of N-acyl anthranilate derivatives is a significant area of research due to the diverse applications of these compounds. ijpsjournal.com These derivatives are typically synthesized by the condensation of substituted anilines with appropriate diesters, acid chlorides, or monoesters. nih.gov For instance, N-acetyl anthranilic acid derivatives can be obtained by reacting the sodium salt of anthranilic acid with acetic anhydride, followed by acidification. ijpsjournal.com

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed. researchgate.net For example, the synthesis of N-acetyl glyoxylamide derivatives from N-acetylisatin and methyl anthranilate derivatives has been reported, with the products being characterized after hydrolysis. scientific.net The synthesis of novel stable germanimines derived from methyl anthranilate has also been achieved and the products characterized. lookchem.com

Coordination Chemistry and Metal Anthranilate Complexation

Synthesis and Characterization of Transition Metal Anthranilate Complexes

The synthesis of transition metal anthranilate complexes is typically achieved through precipitation reactions in an aqueous medium. A common method involves dissolving anthranilic acid in deionized water with a base like sodium hydroxide (B78521) to form sodium anthranilate. nih.govresearchgate.net Subsequently, an aqueous solution of a corresponding metal salt, such as a chloride, sulfate (B86663), or nitrate, is introduced to the mixture. nih.govresearchgate.net This process generally results in the formation of a precipitate, which is then isolated by filtration, washed with deionized water, and dried. nih.gov

For instance, a series of anthranilic acid complexes with metals including Zn(II), Bi(III), Ag(I), Fe(II), Co(II), Cu(II), Mn(II), Ni(II), and Cr(III) have been synthesized and characterized. nih.govnih.gov The stoichiometry of these complexes, as indicated by thermogravimetric (TGA) and elemental (CHN) analysis, is often a 1:2 metal-to-ligand ratio. nih.govresearchgate.netnih.gov

Characterization of these complexes is performed using a suite of analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy helps to determine the coordination sites of the ligand, while UV-visible spectroscopy provides information on the electronic transitions within the complex. nih.govnih.gov Further characterization includes elemental analysis, mass spectrometry, magnetic susceptibility measurements, and thermal analysis. nih.govresearchgate.netnih.gov

Table 1: Synthesis and Physical Properties of Selected Transition Metal Anthranilate Complexes

Complex Precursor Salt Color Yield (%) Decomposition Temp (°C) Ref.
[Co(anth)₂] CoCl₂·6H₂O Pink 42 292 researchgate.net
[Ni(anth)₂] Ni(NO₃)₂·6H₂O Baby blue 78 290 researchgate.net
[Cu(anth)₂] CuSO₄·5H₂O Green 77 280 researchgate.net
[Zn(anth)₂] ZnCl₂ Beige 83 287 researchgate.net
[Mn(anth)₂] MnCl₂·4H₂O Beige 93 272 researchgate.net
[Cd₂(anth)(L₂)(OH)₂] CdCl₂·2½H₂O - - - ajol.info

Note: 'anth' refers to the anthranilate ligand, and L₂ refers to pyridine-2-aldoxime (B213160) in the mixed-ligand cadmium complex.

Coordination Modes and Ligand Behavior in Metal Complexes

The anthranilate ligand exhibits versatility in its coordination to metal centers. orientjchem.org The most common mode of coordination in transition metal complexes is as a bidentate chelating agent, binding through one of the carboxylate oxygen atoms and the nitrogen atom of the amino group. ajol.infoiiste.org This forms a stable six-membered ring structure.

Infrared spectroscopy is a key tool for confirming this coordination mode. The shifting of the N-H stretching vibration bands in the complex's spectrum compared to the free ligand indicates the involvement of the amino group in coordination. acta.co.in Similarly, changes in the stretching frequencies of the carboxylate group (COO⁻) confirm its bonding to the metal ion. iiste.org In some instances, the anthranilate ligand can also coordinate through both oxygen atoms of the carboxylate group. orientjchem.org

Impact of Metal Ion Size on Anthranilate Bonding Modes in Complexes

As one moves across the lanthanide series from lanthanum (La) to ytterbium (Yb), the decreasing size of the Ln(III) ion leads to a reduction in its coordination number and a change in the anthranilate's coordination behavior. researchgate.net For the larger La(III) ion, a high coordination number of nine is accommodated, and the anthranilate ligand acts as a tridentate bridge. researchgate.net For the smaller Er(III) and Yb(III) ions, the coordination numbers decrease to eight and seven, respectively. researchgate.net This steric constraint imposed by the smaller metal center favors less sterically demanding coordination modes, such as bidentate bridging and chelation, over the tridentate mode seen with lanthanum. researchgate.net This trend clearly demonstrates how the metal ion's radius directly influences the structural outcome of the complex. researchgate.netresearchgate.net

Mixed-Ligand Complexes with Anthranilic Acid and Other Amino Acids

The study of mixed-ligand complexes, where a metal ion is coordinated to two or more different types of ligands, provides deeper insight into coordination preferences. Several studies have reported the synthesis of mixed-ligand complexes containing anthranilic acid and another amino acid, such as L-alanine or leucine (B10760876). rdd.edu.iqmdpi.comresearchgate.net

For example, a series of complexes with the general formula [M(A)(Ala)]·nH₂O (where A = anthranilate, Ala = alaninate) have been synthesized for various divalent transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). rdd.edu.iqresearchgate.net These are prepared by reacting a metal(II) chloride with this compound and sodium alaninate (B8444949). rdd.edu.iq The resulting complexes are typically crystalline solids, insoluble in water but soluble in organic solvents like DMF and DMSO. rdd.edu.iqresearchgate.net

Structural propositions based on spectral and magnetic data suggest different geometries depending on the metal ion. The complexes of Fe(II), Co(II), Ni(II), Zn(II), and Cd(II) are proposed to have a tetra-coordinated structure, likely with a tetrahedral geometry. rdd.edu.iqresearchgate.net In contrast, the Mn(II) and Cu(II) complexes are suggested to be hexa-coordinated, with two water molecules occupying additional coordination sites to form an octahedral geometry. rdd.edu.iqresearchgate.net Other mixed-ligand systems, such as those including anthranilic acid and leucine with copper, nickel, and cobalt, have also been synthesized. mdpi.com

Table 3: Proposed Structures of Mixed-Ligand Complexes with Anthranilate and L-Alanine

Metal Ion (M) Proposed Formula Proposed Geometry Coordination No. Ref.
Mn(II) [Mn(anth)(Ala)(H₂O)₂] Hexa-coordinated 6 rdd.edu.iqresearchgate.net
Fe(II) [Fe(anth)(Ala)] Tetra-coordinated 4 rdd.edu.iqresearchgate.net
Co(II) [Co(anth)(Ala)] Tetra-coordinated 4 rdd.edu.iqresearchgate.net
Ni(II) [Ni(anth)(Ala)] Tetra-coordinated 4 rdd.edu.iqresearchgate.net
Cu(II) [Cu(anth)(Ala)(H₂O)₂] Hexa-coordinated 6 rdd.edu.iqresearchgate.net
Zn(II) [Zn(anth)(Ala)] Tetra-coordinated 4 rdd.edu.iqresearchgate.net
Cd(II) [Cd(anth)(Ala)] Tetra-coordinated 4 rdd.edu.iqresearchgate.net

Note: 'anth' refers to the anthranilate ligand and 'Ala' refers to the alaninate ligand.

Spectroscopic and Diffraction Studies for Elucidating Chemical Structures and Interactions

Vibrational Spectroscopy Applications (FT-IR) for Functional Group Analysis and Coordination Confirmation

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule and confirming how sodium anthranilate coordinates with other chemical species, particularly metal ions. In the FT-IR spectra of metal complexes of anthranilic acid, the absence of the O-H stretch from the carboxylic group indicates deprotonation during the formation of the sodium salt or a metal complex. nih.gov

The coordination of the anthranilate ligand to a metal center is confirmed by shifts in the characteristic vibrational frequencies of the amino (–NH₂) and carboxylate (–COO⁻) groups. nih.govajol.info For instance, in metal anthranilate complexes, the asymmetric and symmetric stretching frequencies of the carboxylate group are key indicators of its coordination mode. The difference between these two frequencies (Δν) can help distinguish between monodentate, bidentate, or ionic bonding. A Δν value larger than that of the ionic form suggests a monodentate coordination of the carboxylate group. ajol.info

Typically, the FT-IR spectra of metal anthranilate complexes show two prominent peaks: one for the asymmetric stretch of the amino group around 3300 cm⁻¹ and another for the carboxylate group around 1600 cm⁻¹. nih.gov The coordination of the anthranilate is established through the carboxylate oxygen and the amine nitrogen, acting as a bidentate ligand. ajol.infouobaghdad.edu.iq The appearance of new bands in the low-frequency region (400-600 cm⁻¹) of the spectra can be attributed to the formation of M-O and M-N bonds, further confirming coordination. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating the detailed structure of molecules and studying their interactions in solution. Different nuclei, such as ¹H, ¹³C, and even ⁷⁷Se, can be probed to gain specific structural and dynamic information.

Proton NMR for Micellar Systems and Solubilization Site Inference

Proton (¹H) NMR is particularly useful for studying the behavior of this compound in micellar systems. When this compound is added to a solution of a surfactant, such as a gemini (B1671429) surfactant, changes in the chemical shifts of the surfactant's protons can reveal the location of the anthranilate anion within the micelle. researchgate.net Studies have shown that the anthranilate ions intercalate among the headgroups of the surfactant molecules at the micellar surface. researchgate.netresearchgate.net This interaction reduces the repulsion between the surfactant headgroups, leading to morphological changes in the micelles, such as a transition from spherical to rod-shaped aggregates. researchgate.netd-nb.info The changes in the chemical shifts of specific protons on the surfactant molecule can pinpoint the solubilization site of the anthranilate anion near the micellar surface. researchgate.netresearchgate.net

Carbon-13 and Selenium-77 NMR for Reaction Pathway Analysis

Carbon-13 (¹³C) and Selenium-77 (⁷⁷Se) NMR are employed to analyze complex reaction pathways involving anthranilate derivatives. For instance, in the reaction of methyl anthranilate with selenium dioxide, a combination of ⁷⁷Se and ¹³C NMR helps to identify the various products formed, including diaryl monoselenides, diaryl diselenides, and even solvent oxidation products. beilstein-journals.orgbeilstein-journals.org

NMR for Confirmation of Methylated Anthranilate Derivatives

¹H and ¹³C NMR are standard tools for confirming the structure of methylated derivatives of anthranilic acid, such as N-methylanthranilate and methyl N-methylanthranilate. jmb.or.krjmb.or.kr In the ¹H NMR spectrum of N-methylanthranilate, a characteristic singlet appears for the methyl protons (–CH₃) around 2.83 ppm, in addition to the aromatic proton signals. jmb.or.krjmb.or.kr Similarly, ¹³C NMR provides distinct signals for the methyl carbon and the carbons of the aromatic ring and carboxyl group, allowing for unambiguous structural confirmation. tandfonline.com Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between protons and carbons, solidifying the structural assignment. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Methylated Anthranilate Derivatives.

Compound Aromatic Protons NH Proton OCH₃ Protons NCH₃ Protons Solvent
N-Methylanthranilic Acid 6.57-7.82 10.1 - 2.84 DMSO-d₆ chemicalbook.com
Methyl Anthranilate 6.5-7.8 5.6 3.8 - CDCl₃

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a useful tool for monitoring reaction progress. Anthranilic acid and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions. nih.gov

When anthranilic acid forms complexes with metal ions, the position of this absorption band often shifts. nih.gov For example, the absorption peak of anthranilic acid at 340.5 nm is typically blue-shifted (shifted to a shorter wavelength) upon complexation. nih.gov The magnitude of this shift can vary depending on the metal ion involved. Chelation of the anthranilate ion can shift the 320 nm band to shorter wavelengths. osti.gov

UV-Vis spectroscopy is also used to monitor the kinetics of reactions involving anthranilate derivatives. For instance, the degradation of methyl anthranilate can be quantified by monitoring the decrease in its absorption band at 327 nm. conicet.gov.ar This technique has also been employed to follow the catalytic activity of metal anthranilate complexes in reduction reactions, such as the reduction of 4-nitrophenol (B140041), by observing the changes in the UV-Vis spectrum over time. nih.gov

Mass Spectrometry Techniques (GC-MS, ESI-MS) for Product Identification and Intermediate Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and structure of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly used for the analysis of this compound and its derivatives.

ESI-MS is particularly well-suited for the characterization of metal complexes of anthranilic acid, as it is a soft ionization technique that often provides information about the parent ion with minimal fragmentation. nih.govresearchgate.netresearchgate.net This allows for the determination of the stoichiometry of the metal-ligand complex. nih.govresearchgate.net For example, ESI-MS has been used to confirm the formation of complexes with a 1:2 metal-to-ligand ratio for several transition metals. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information about the complex. thermofisher.com

GC-MS is often used for the analysis of more volatile derivatives of anthranilic acid, such as methyl anthranilate. In the reaction of methyl anthranilate with selenium dioxide, GC-MS can be used to identify various reaction products and intermediates. beilstein-journals.org The mass spectrum provides the molecular weight of the fragments, which, combined with the retention time from the gas chromatograph, allows for the identification of the different components in a reaction mixture.

Table 2: Compound Names Mentioned in the Article.

Compound Name
This compound
Anthranilic acid
N-methylanthranilate
Methyl anthranilate
Methyl N-methylanthranilate
4-nitrophenol
Selenium dioxide
Diaryl monoselenides
Diaryl diselenides
Selenoxides
Gemini surfactant

Thermal Analysis Techniques (TG, DTA, TGA) for Understanding Thermal Behavior and Stoichiometry

Thermogravimetric analysis of metal anthranilate complexes reveals that the stoichiometry is often 1:2 (metal:ligand), with some exceptions like silver(I) (1:1 ratio) and aluminum and bismuth (1:3 ratio). nih.gov For many complexes, TGA thermograms indicate the absence of both adsorbed and chemically bound water molecules, as evidenced by the lack of mass loss around 105 °C. nih.gov However, some complexes, such as those of bismuth(III), aluminum(III), and chromium(III), are found to be hydrated. nih.gov The thermal decomposition of rare earth(III) anthranilates, for instance, occurs in distinct stages. The first stage, typically above 120 °C, is dehydration, characterized by an endothermic peak in the DTA curve. The second stage, the decomposition of the anhydrous salt, commences at temperatures exceeding 300 °C and is associated with complex exothermic effects.

The thermal properties of alkali metal anthranilates have been systematically studied, comparing their decomposition with that of other metal anthranilates. researchgate.net For example, the magnesium complex of anthranilic acid shows the absence of coordinated or uncoordinated water molecules based on thermogravimetric studies, whereas the calcium, strontium, and barium analogues show loss of water molecules below 200 °C. capes.gov.br The thermal degradation of magnesium anthranilate hexahydrate at 125 °C yields the anhydrous product. scispace.com

Interactive Table: Thermal Decomposition Data for Selected Metal Anthranilates

Compound Dehydration Temperature (°C) Decomposition Onset (°C) Stoichiometry (Metal:Ligand) Reference
Cr(III) Anthranilate Hydrate ~105 >200 1:3 nih.gov
Ag(I) Anthranilate Anhydrous >200 1:1 nih.gov
Gd(III) Anthranilate Monohydrate >120 (Endotherm at 160) >300 1:3
Dy(III) Anthranilate Monohydrate >120 (Endotherm at 150) >300 1:3
Ca(II) Anthranilate Hydrate <200 >250 1:2 capes.gov.br

Theoretical and Computational Chemistry of Sodium Anthranilate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Catalytic Performance

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a vital tool in chemistry and materials science for predicting molecular properties and behaviors. wikipedia.orgmpg.descispace.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally feasible for larger systems. mpg.de

In the context of anthranilate systems, DFT has been employed to elucidate electronic properties, reactivity, and catalytic potential. For instance, DFT studies on metal-imine complexes of salicylidene anthranilate sodium salt have been used to complement experimental findings on their catalytic and corrosion-inhibition performance. researchgate.net The theoretical results from these calculations were found to be in strong agreement with empirical data. researchgate.net Similarly, DFT was used to optimize the structures of various metal anthranilate complexes to evaluate their catalytic activity in the reduction of 4-nitrophenol (B140041). researchgate.net

A key aspect of understanding a molecule's reactivity through DFT is the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive. researchgate.net DFT calculations on arylamines like methyl anthranilate have been used to compare the relative energy of their FMOs with an oxidant to understand their tendency to undergo polymerization. beilstein-journals.org

Global reactivity descriptors, derived from the energies of the FMOs, provide further quantitative measures of reactivity. These parameters, as detailed in the table below, offer valuable insights into the electronic properties and polarity of compounds. researchgate.netnih.gov

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMOIndicates the molecule's excitability and chemical reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating a higher tendency to react.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons.

This table provides a summary of key global reactivity descriptors calculated using DFT to predict the chemical behavior of molecular systems.

DFT calculations have also been successfully applied to predict the catalytic performance of metal complexes. For example, Co(II) and Cu(II) complexes of anthranilic acid were found to have high catalytic activity for the reduction of 4-nitrophenol to 4-aminophenol, a finding supported by DFT studies. researchgate.net In another study, copper-salicylidene anthranilate sodium salt (Cu-SSA) showed the highest catalytic potential for the oxidation of 1,2-cyclohexene compared to nickel and zinc analogues. researchgate.net The use of Time-Dependent DFT (TD-DFT) can also help in comparing theoretical UV-Vis absorption spectra with experimental data to explain the electronic transitions within the molecules. rsc.org

Computational Organic Chemistry Approaches to Bonding Modes and Isomerism

Computational organic chemistry studies are instrumental in determining the structural preferences of molecules, including their bonding modes and the relative stability of isomers. researchgate.net For metal salts of anthranilate, the size of the metal ion is a critical factor in determining the bonding mode of the anthranilate anion. researchgate.netresearchgate.net

In the solid state, sodium anthranilate displays complex coordination behavior. A study of this compound hemihydrate, Na(Anth)(H₂O)₀.₅, revealed a layer structure where the sodium atoms are either hexa- or hepta-coordinated. researchgate.net The anthranilate anions act as chelating agents, bonding to the sodium ions through both the nitrogen atom of the amino group and an oxygen atom of the carboxylate group (O,N-chelation). researchgate.net These chelated units are further interconnected by bridging carboxylate groups and water molecules, forming corrugated double layers of sodium atoms. researchgate.net

The environment or medium can have a variable effect on the energies and dipole moments of different isomers, a phenomenon that can be explained by analyzing the differences in the atomic charges of the metals. researchgate.net Computational studies using methods like B3LYP/6-31G(d) are often employed to investigate the electronic structure aspects and the relative stability of isomers. researchgate.net

The coordination of anthranilic acid with various metals can result in several distinct bonding modes, which have been computationally explored.

Metal Ion Coordination Mode Structural Features Reference
Sodium (Na⁺) O,N-chelation & BridgingHexa- and hepta-coordinated Na⁺ atoms form a layered structure with bridging carboxylate groups and water molecules. researchgate.net
Potassium (K⁺) O,O-chelation & BridgingSeven-coordinated K⁺ cations are chelated by the two oxygen atoms of the carboxylate group and bridged by anions and water molecules. researchgate.net
Beryllium (Be²⁺) N-O chelateThe amino acid bonds as an N-O chelate, a mode influenced by the small size of the metal ion. researchgate.net

This table summarizes the different bonding modes observed for anthranilate anions with various metal ions as determined by computational and experimental studies.

These computational approaches allow for a detailed understanding of how factors like ion size and the chemical environment dictate the final structure and isomerism of anthranilate-based compounds.

Supramolecular Chemistry and Self Assembly Phenomena

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cyclodextrins)

Sodium anthranilate has been effectively utilized as a component in modified cyclodextrins to create sophisticated host-guest sensory systems. researchgate.netscispace.com Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to encapsulate "guest" molecules. By attaching this compound moieties to the cyclodextrin (B1172386) structure, researchers can modulate the binding properties and introduce fluorescent sensing capabilities. researchgate.netsemanticscholar.org

In one study, a γ-cyclodextrin was modified with two this compound units. researchgate.net This modification allowed the cyclodextrin to act as a sensor for various organic compounds, including terpenoids and steroids. The this compound groups can function either as a spacer, narrowing the cyclodextrin cavity to facilitate a 1:1 host-guest complex, or as a hydrophobic cap. researchgate.net The system demonstrated selective recognition, showing higher sensitivity for steroids compared to terpenoids. researchgate.net The binding of a guest molecule to the cyclodextrin cavity displaces the anthranilate moiety, leading to a detectable change in fluorescence intensity. researchgate.net

Another investigation focused on a γ-cyclodextrin modified with a single this compound moiety. researchgate.net This system also acted as a fluorescent sensor for organic compounds. The intensity of its monomer fluorescence was observed to either increase or decrease upon the addition of different guest species. researchgate.net The extent of this fluorescence variation serves as a measure of the sensing factor for a particular guest. researchgate.net

The table below summarizes the role of this compound in modified cyclodextrin host-guest systems.

Modified Cyclodextrin System Role of this compound Guest Molecules Detected Sensing Mechanism
γ-Cyclodextrin with two this compound moietiesSpacer or hydrophobic capTerpenoids, SteroidsChange in fluorescence intensity upon guest binding
γ-Cyclodextrin with one this compound moietyFluorescent sensor componentVarious organic compoundsVariation in monomer fluorescence intensity

Influence of this compound on Micellar Morphology and Aggregation Behavior of Surfactants

This compound can significantly influence the aggregation behavior and morphology of micelles formed by surfactants in aqueous solutions. Micelles are aggregates of surfactant molecules that form when the concentration of the surfactant exceeds a certain threshold. The addition of salts like this compound can alter the shape and size of these micelles.

A study investigating the effect of this compound on micellar solutions of the gemini (B1671429) surfactant 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide (referred to as 16-4-16) using ¹H NMR spectroscopy revealed that the anthranilate anions intercalate among the surfactant headgroups at the micellar surface. researchgate.net This intercalation leads to morphological changes in the micelles. researchgate.net Specifically, the addition of this compound was found to induce a transition from spherical to rod-shaped micelles. researchgate.net This change in morphology is accompanied by an increase in the relative viscosity of the solution, indicating the formation of larger aggregates. researchgate.net

In another study, viscometry was used to examine the morphological changes in sodium dodecyl sulfate (B86663) (SDS) micellar solutions in the presence of various salts, including this compound. capes.gov.br The addition of organic salts like this compound was shown to affect the viscosity of the micellar solutions, which is indicative of changes in micellar morphology. capes.gov.br The anthranilate ion, with its aromatic structure, can interact with the surfactant molecules and influence the packing parameter, which determines the preferred shape of the micelles. capes.gov.br

The following table outlines the observed effects of this compound on different surfactant systems.

Surfactant System Effect of this compound Observed Morphological Change Method of Observation
1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide (16-4-16)Intercalation of anthranilate anions among surfactant headgroupsTransition from spherical to rod-shaped micelles¹H NMR Spectroscopy, Viscometry
Sodium dodecyl sulfate (SDS)Alteration of solution viscosityImplied changes in micellar morphologyViscometry

Supramolecular Polymeric Aggregation Behavior of Anthranilate-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they are known to form extended networks through various non-covalent interactions, leading to supramolecular self-assembled polymeric aggregation. researchgate.netresearchgate.net The anion of the ionic liquid plays a crucial role in determining its physical and chemical properties, including its aggregation behavior.

Researchers have synthesized and characterized imidazolium-based ionic liquids incorporating the anthranilate anion. researchgate.net For instance, 1,3-dihexylimidazolium 2-aminobenzoate (B8764639) ([hhim][OAB]) is an example of such an ionic liquid. researchgate.net These anthranilate-based ionic liquids exhibit supramolecular self-assembled polymeric aggregation due to noncovalent interactions. researchgate.net This aggregation behavior has been found to influence the catalytic activity of the ionic liquids in organic reactions. researchgate.net

Another study involved the use of the sodium salt of anthranilic acid to prepare a hydrophobic, task-specific ionic liquid, dioctylimidazolium anthranilate ([DOIM][AN]). researchgate.net This ionic liquid demonstrated the ability to form aggregates that were effective in the selective extraction of metal ions from aqueous solutions. researchgate.net The formation of these supramolecular structures is a key aspect of the functionality of these designer solvents. nih.gov

The table below details examples of anthranilate-based ionic liquids and their aggregation characteristics.

Ionic Liquid Cation Anion Observed Supramolecular Behavior Application
[hhim][OAB]1,3-dihexylimidazolium2-aminobenzoate (anthranilate)Supramolecular self-assemblyCatalyst in organic reactions
[DOIM][AN]dioctylimidazoliumanthranilateFormation of aggregates for extractionSelective extraction of Co²⁺ and Ni²⁺

Photochemistry and Photodegradation Mechanisms

Direct Photolysis Under Ultraviolet Irradiation (UVC, UVB, UV-A)

Direct photolysis is a key degradation pathway for anthranilate derivatives when exposed to ultraviolet radiation. Studies on methyl anthranilate (MA) have demonstrated that it undergoes direct photolysis upon irradiation with both UVC (peaking at 254 nm) and UVB light. researchgate.netnih.govmdpi.comresearchgate.netnih.govproquest.com This process involves the absorption of UV photons by the molecule, leading to its electronic excitation and subsequent chemical transformation.

Methyl anthranilate is also recognized for its ability to absorb UV-A radiation, a property that has led to its incorporation into some sunscreen formulations. conicet.gov.arseanraspet.org Upon direct UV-A irradiation, MA is capable of generating reactive oxygen species, indicating a photochemical reaction is initiated. conicet.gov.arresearchgate.netconicet.gov.ar The photolysis of anthranilates under various light sources, including incandescent, fluorescent, and ultraviolet light, shows significant decomposition over time, with less than 1% remaining after approximately 5 days of normal light exposure. unl.edu

Advanced Oxidation Processes: Hydrogen Peroxide/UV and Persulphate/UV Systems

Advanced Oxidation Processes (AOPs) are effective methods for accelerating the degradation of organic compounds, including anthranilates. These processes rely on the generation of highly reactive radical species.

The Hydrogen Peroxide/UV (H₂O₂/UV) system significantly enhances the photodegradation of methyl anthranilate (MA) compared to direct UV irradiation alone. researchgate.netnih.govmdpi.comnih.govproquest.com In this process, the photolysis of hydrogen peroxide (H₂O₂) generates hydroxyl radicals (•OH), which are powerful oxidizing agents that readily react with and degrade MA. researchgate.netnih.govmdpi.commdpi.comspartanwatertreatment.com The rate of MA degradation increases with H₂O₂ concentration; however, it eventually reaches a plateau. This is attributed to the dual role of H₂O₂, which at high concentrations can scavenge •OH radicals and cause absorption saturation, limiting further rate enhancement. researchgate.netnih.govmdpi.comresearchgate.net

The Persulphate/UV (S₂O₈²⁻/UV) system is another highly effective AOP for MA degradation. researchgate.netmdpi.com UV irradiation of persulphate (PS) generates sulphate radicals (SO₄•⁻), which are also potent oxidants. mdpi.com This system results in rapid degradation of MA. researchgate.netnih.govproquest.comresearchgate.net The degradation rate continues to increase with higher concentrations of persulphate, suggesting that the interference from side reactions is less pronounced than in the H₂O₂/UV system. mdpi.com

Generation and Quenching of Reactive Oxygen Species (e.g., Singlet Molecular Oxygen, Hydroxyl Radicals)

The photodegradation of anthranilates involves a complex interplay of reactive oxygen species (ROS) generation and quenching.

Hydroxyl Radicals (•OH): As mentioned, the H₂O₂/UV process is a primary method for generating •OH radicals for the degradation of methyl anthranilate (MA). researchgate.netnih.govmdpi.comnih.govproquest.com These non-selective radicals effectively attack the MA molecule, leading to the formation of hydroxyderivatives. researchgate.netnih.govmdpi.com

Singlet Molecular Oxygen (O₂('Δg)): Methyl anthranilate itself can act as a photosensitizer. Upon direct UV-A irradiation, MA can generate singlet molecular oxygen with a quantum yield of 0.13 ± 0.02. conicet.gov.arresearchgate.netconicet.gov.ar Similarly, menthyl anthranilate, another derivative, produces singlet oxygen through energy transfer from its long-lived triplet state to ground-state molecular oxygen, with a quantum yield of 0.12 in ethanol. researchgate.netrsc.org

Effect of Inorganic Anions and Derived Radicals on Photodegradation Kinetics

The presence of inorganic anions in aqueous solutions can significantly influence the kinetics of photodegradation by scavenging primary radicals and forming secondary, less or more reactive, radical species.

Chloride (Cl⁻): The addition of chloride ions to the H₂O₂/UV system can increase the photodegradation rate of methyl anthranilate (MA) at high H₂O₂ concentrations. researchgate.netnih.govmdpi.comnih.gov Chloride ions scavenge hydroxyl radicals (•OH) to form secondary radicals, most likely the dichloride radical anion (Cl₂•⁻). researchgate.netnih.govmdpi.com This radical is more selective than •OH and reacts effectively with MA, with a determined second-order rate constant of (4.0 ± 0.3) × 10⁸ M⁻¹ s⁻¹. researchgate.netnih.govmdpi.com

The table below summarizes the second-order reaction rate constants of methyl anthranilate with various radical species.

Radical SpeciesSecond-Order Rate Constant (k) (M⁻¹·s⁻¹)Source
Sulphate Radical (SO₄•⁻)(5.6 ± 0.4) × 10⁹ researchgate.netmdpi.comproquest.com
Dichloride Radical Anion (Cl₂•⁻)(4.0 ± 0.3) × 10⁸ researchgate.netnih.govmdpi.com
Carbonate Radical (CO₃•⁻)(3.1 ± 0.2) × 10⁸ researchgate.netnih.govmdpi.com

Photostability of Anthranilate Derivatives in Chemical Formulations

The photostability of anthranilate derivatives is a key consideration for their use in commercial products like sunscreens. While methyl anthranilate (MA) does undergo photodegradation, studies show it is more photostable in formulation than the widely used UV-A filter, avobenzone. researchgate.netmdpi.com

The photostability of MA can be enhanced by other commonly used UV filters. Both octocrylene (B1203250) (OCR) and ethylhexyl methoxycinnamate (EHMC) have been found to stabilize MA in formulations, likely through the quenching of its excited triplet states. researchgate.netmdpi.com This is a notable advantage, as EHMC is known to destabilize avobenzone. mdpi.com Importantly, unlike the reactions observed between EHMC and avobenzone, no [2+2] photocycloaddition products were found between EHMC and MA, contributing to the stability of their combination. researchgate.netmdpi.com

Furthermore, the concentration of MA in a formulation may also play a role in its stability. It has been suggested that a self-quenching mechanism, where MA molecules interact with each other to dissipate excess energy, could contribute to increased photostability at higher concentrations. mdpi.com The addition of specific compounds, such as a lipid molecular binding compound, has also been shown to extend the stability of MA, protecting it from photodegradation and reducing volatility. unl.edu

Enzymatic and Biosynthetic Research of Anthranilate Metabolism

Role of Anthranilate Phosphoribosyltransferase (TrpD) in Tryptophan Biosynthesis

Anthranilate phosphoribosyltransferase (AnPRT), the protein product of the trpD gene, plays a crucial role in the biosynthesis of tryptophan in microorganisms and plants. researchgate.netwgtn.ac.nz This homodimeric enzyme catalyzes the second committed step in the pathway: the Mg²⁺-dependent transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to anthranilate, which forms N-(5'-phosphoribosyl)-anthranilate (PRA). researchgate.netebi.ac.uk The absence of the tryptophan biosynthesis pathway in humans makes its enzymes, including AnPRT, attractive targets for the development of novel antimicrobial agents. ebi.ac.uk Notably, a knockout of the trpD gene in Mycobacterium tuberculosis renders the bacterium unable to cause disease, highlighting the enzyme's potential as a drug target. researchgate.netwgtn.ac.nz

The enzyme's active site is located in the hinge region between its two domains. wgtn.ac.nz The reaction mechanism is thought to be dissociative, a characteristic shared with other phosphoribosyltransferases. wgtn.ac.nz Beyond its primary role, TrpD has been shown to catalyze the formation of phosphoribosylamine (B1198786) (PRA) from enamine substrates, demonstrating a degree of substrate promiscuity. biorxiv.org

Substrate Binding Site Analysis and Enzyme Inhibition Mechanisms

The binding of substrates to AnPRT is a complex and highly regulated process. PRPP binds to the C-terminal domain, where it is coordinated by a magnesium ion and enveloped by two flexible loops. wgtn.ac.nz Structural studies, including X-ray crystallography of M. tuberculosis TrpD, have elucidated the specifics of this interaction. The PRPP molecule is held in place by an extensive network of hydrogen bonds. researchgate.net

The binding of anthranilate is more intricate, involving multiple sites along a channel. wgtn.ac.nznih.gov Molecular modeling and experimental structures have identified three distinct anthranilate binding sites within this channel. science.gov This multi-site binding is consistent with the observed substrate inhibition at high concentrations of anthranilate. wgtn.ac.nznih.gov It is proposed that these sites help to capture and shuttle anthranilate from the cellular environment to the catalytic site. science.gov The primary catalytic binding site for anthranilate is situated adjacent to the hinge region, near the bound PRPP. researchgate.net

The unique substrate capture mechanism of AnPRT can be exploited for enzyme inhibition. eneuro.org Research has focused on developing inhibitors that target the multiple anthranilate binding sites. "Bianthranilate-like" phosphonate (B1237965) inhibitors have shown effective inhibition of the M. tuberculosis AnPRT enzyme. researchgate.netwgtn.ac.nz The potency of these inhibitors often increases with the length of the phosphonate linker, which allows them to occupy multiple anthranilate binding sites simultaneously. researchgate.netwgtn.ac.nz For instance, the bianthranilate-like inhibitor ACS172 occupies sites 1 and 2 at the same time. researchgate.net Another approach involved a virtual screening that identified a potent inhibitor with an apparent Ki value of 7.0 ± 0.4 μM. researchgate.netwgtn.ac.nz These inhibitors often bind at the entrance of the anthranilate tunnel, effectively blocking substrate access. eneuro.orgscience.gov

Inhibitor TypeTarget EnzymeKi Value (μM)Mechanism of Action
"Bianthranilate-like" phosphonate inhibitorsM. tuberculosis AnPRT1.3 - 15Occupies multiple anthranilate binding sites within the anthranilate binding channel. researchgate.netwgtn.ac.nzeneuro.orgnih.gov
Virtual screen identified compoundM. tuberculosis AnPRT7.0 ± 0.4Targets the active site, leading to conformational changes that reduce PRPP binding. researchgate.netwgtn.ac.nz
Bianthranilate compound (e.g., ACS172)M. tuberculosis AnPRT1.5 - 119 (range for various inhibitors)Binds to the noncatalytic anthranilate binding site at the tunnel entrance, exploiting the substrate capture mechanism. eneuro.orgscience.gov

Conformational Changes of Enzymes Upon Ligand Binding

Ligand binding induces significant conformational changes in the AnPRT enzyme, which are essential for its catalytic activity. The most notable changes involve two flexible loops, β1-α5 and β2-α6. science.gov Upon binding of the substrate PRPP, these loops move to enclose the substrate within the active site. researchgate.netscience.gov This movement stabilizes the PRPP binding and properly forms the catalytic site for the subsequent binding of anthranilate. science.gov

The β2-α6 loop, in particular, exhibits a dynamic range of motion that is critical for the sequential reaction mechanism. Crystal structures have captured this loop in three distinct conformations: 'open', 'closed', and 'folded'. researchgate.netfrontiersin.org

Folded Conformation: In the absence of PRPP, the loop is in a 'folded' state, parking itself in the anthranilate channel. This conformation is thought to trap an anthranilate molecule at the entrance of the channel (site 3) and blocks access to the inner binding sites. science.govfrontiersin.org

Open Conformation: The loop then transitions to an 'open' conformation, which allows PRPP to enter the active site. researchgate.netscience.gov

Closed Conformation: Following PRPP binding, the loop moves to a 'closed' conformation. This secures the PRPP molecule and allows the shuttling of anthranilate from the entry site to the catalytic active site (site 1) for the reaction to occur. researchgate.netscience.gov

The return of the β2-α6 loop to the 'folded' conformation after the reaction completes the catalytic cycle, allowing the product, PRA, to be released. researchgate.net The binding of certain inhibitors can also induce conformational changes, which may diminish the binding of the natural substrates. researchgate.netwgtn.ac.nz

LoopConformationTriggerFunction
β2-α6FoldedSubstrate-free or post-product releaseTraps anthranilate at the channel entrance; blocks access to the inner catalytic site. science.govfrontiersin.org
β2-α6OpenRearrangement from 'folded' stateAllows PRPP to enter the active site. researchgate.netscience.gov
β2-α6ClosedPRPP bindingStabilizes PRPP binding and facilitates anthranilate transfer to the catalytic site. researchgate.netscience.gov
β1-α5 & β2-α6Closed/EnclosedPRPP bindingEnclose the PRPP substrate, completing the active site formation. researchgate.netscience.gov

Anthranilate-Coenzyme A Ligase Activity and its Role in Metabolic Pathways

Anthranilate-Coenzyme A (CoA) ligase is an enzyme belonging to the ligase family that forms carbon-sulfur bonds. researchgate.netnih.gov It catalyzes the ATP-dependent formation of a thioester bond between anthranilate and Coenzyme A (CoA). researchgate.net

The reaction proceeds as follows: ATP + anthranilate + CoA ⇌ AMP + diphosphate (B83284) + anthranilyl-CoA researchgate.netpdbj.org

This activation of anthranilate to anthraniloyl-CoA is a key step in several metabolic pathways. researchgate.net In Pseudomonas aeruginosa, the PqsA enzyme, an anthranilate-CoA ligase, primes anthranilate for entry into the biosynthesis pathway of Pseudomonas Quinolone Signal (PQS), a molecule involved in quorum sensing. pdbj.org The enzyme is also known to participate in the degradation of carbazole (B46965) and benzoate, as well as in the biosynthesis of acridone (B373769) alkaloids. researchgate.netnih.gov Studies in denitrifying Pseudomonas species have shown that the genes encoding for enzymes in a novel aerobic 2-aminobenzoate (B8764639) metabolism are located on a plasmid. researchgate.net

Biocatalysis and Metabolic Engineering Applications for Anthranilate Synthesis

The industrial production of anthranilate typically relies on chemical synthesis from petroleum-based precursors, which is an energy-intensive process that can generate toxic byproducts. frontiersin.orgresearchgate.net As an alternative, biocatalysis using engineered microorganisms offers a more sustainable route for producing anthranilate and its derivatives from renewable resources like glucose. nagahama-i-bio.ac.jpnih.gov

Metabolic engineering of bacteria such as Escherichia coli and Pseudomonas putida has been a primary focus for enhancing anthranilate production. nagahama-i-bio.ac.jpnih.gov A common strategy involves disrupting the tryptophan biosynthesis pathway to prevent the consumption of anthranilate. This is often achieved by deleting the trpDC operon, which encodes for anthranilate phosphoribosyltransferase (TrpD) and indole-3-glycerol phosphate (B84403) synthase (TrpC), leading to the accumulation of anthranilate. nagahama-i-bio.ac.jpnih.gov

To further boost production, other genetic modifications are implemented. These include:

Deleting competing pathways: The deletion of the pheA gene, which diverts the precursor chorismate towards phenylalanine and tyrosine synthesis, can increase the metabolic flux towards anthranilate. nagahama-i-bio.ac.jpnih.gov

Overexpressing key enzymes: Introducing feedback-resistant versions of enzymes at the start of the aromatic amino acid pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG), can significantly increase the precursor supply. nih.gov Similarly, overexpressing a feedback-insensitive anthranilate synthase (trpE) enhances the conversion of chorismate to anthranilate. nih.gov

Optimizing precursor flux: Overexpression of genes like transketolase (tktA) can enhance the availability of precursors for the shikimate pathway. frontiersin.org

These strategies have led to significant improvements in anthranilate titers. For example, engineered E. coli strains have been reported to produce up to 14 g/L of anthranilate in fed-batch fermentations. researchgate.net Engineered P. putida has also been developed as a robust production host, achieving titers of 1.54 g/L. nih.gov

Host OrganismKey Genetic ModificationsProduction Titer (g/L)Cultivation Conditions
Escherichia colitrpD mutation; overexpression of feedback-resistant aroG and tktA. researchgate.net14Fed-batch fermentation, complex medium. researchgate.net
Escherichia coliDisruption of trpD, pheA, tyrA, pabA, etc.; overexpression of aroE, tktA. science.govfrontiersin.orgresearchgate.net~4Fed-batch fermentation, optimized medium. science.govfrontiersin.orgresearchgate.net
Pseudomonas putidaDeletion of trpDC and pheA; overexpression of feedback-resistant aroG and trpE. nih.gov1.54 ± 0.3Tryptophan-limited fed-batch process. nih.gov
Corynebacterium glutamicumEngineered TrpEG; modulation of aroK and trpD; deletion of byproduct genes. researchgate.net5.9Bioreactor cultivation with glucose and xylose. researchgate.net

Beyond anthranilate itself, engineered E. coli has been used to synthesize various derivatives, such as N-methylanthranilate, by introducing additional enzymes like N-methyltransferase (NMT). nih.gov

Q & A

Q. What are the standard laboratory methods for synthesizing sodium anthranilate, and how are reaction conditions optimized?

this compound is synthesized via the Hofmann degradation of phthalimide using sodium hypochlorite and methanol. Key parameters include molar ratios (e.g., phthalimide/sodium hypochlorite/methanol = 1:2.03:5.87), reaction temperature (0.5°C for optimal yield), and hydrolysis temperature (70°C). Response Surface Methodology (RSM) is used to statistically optimize these variables, ensuring high purity (99%) and yield .

Q. What analytical techniques are recommended for quantifying this compound in biological or chemical matrices?

High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is widely used. Calibration curves are prepared using standardized solutions, and retention times are compared against reference standards. For microbial cultures, samples are centrifuged, filtered, and diluted to avoid matrix interference .

Q. How does this compound function in microbial metabolism, particularly in Corynebacterium glutamicum?

this compound is a precursor in tryptophan degradation and is secreted by microbes like C. glutamicum under iron-limiting conditions. It aids iron uptake via siderophore-independent pathways. Chloride ions in growth media enhance its production by modulating Na+/H+ antiporters and ClC-type sodium channels, though the exact mechanism remains under investigation .

Advanced Research Questions

Q. What experimental strategies elucidate this compound's inhibition of sodium/dicarboxylate transporters?

Competitive inhibition studies use radiolabeled substrates (e.g., 14C^{14}\text{C}-succinate) in membrane vesicle assays. Dose-response curves are generated by varying anthranilate concentrations (0–10 mM) and measuring substrate uptake via scintillation counting. Structural analogs (e.g., methyl anthranilate) are tested to identify critical functional groups for binding .

Q. How can conflicting data on anthranilate binding to Mycobacterium tuberculosis anthranilate phosphoribosyltransferase (AnPRT) be resolved?

Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC) are employed to study binding thermodynamics. DSF measures protein stability shifts (ΔTm\Delta T_m) with anthranilate, while ITC quantifies binding stoichiometry and affinity. Crystallographic data reveal multiple binding sites (sites 1, 2, 3), suggesting sequential binding prior to PRPP recruitment .

Q. What experimental designs address challenges in anthranilate transport mechanism studies?

Use knockout strains (e.g., Pseudomonas aeruginosa lacking MexCD-OprJ efflux pumps) to assess anthranilate accumulation via LC-MS. Membrane potential-sensitive dyes (e.g., DiSC3_3(5)) track proton motive force changes. Comparative genomics identifies conserved transporter motifs across species .

Q. How is this compound's role in plant secondary metabolism investigated, particularly in terpenoid biosynthesis?

Metabolomic profiling (GC-MS or LC-MS/MS) of Lonicera japonica cultivars compares methyl anthranilate levels. Isotopic labeling (13C^{13}\text{C}-tryptophan) tracks anthranilate incorporation into monoterpenoids. RNAi silencing of anthranilate synthase genes validates pathway contributions .

Methodological Guidance

  • For enzyme inhibition assays : Include negative controls (e.g., benzoic acid) to distinguish pH-driven effects from specific binding .
  • For microbial studies : Monitor cytoplasmic pH with fluorescent probes (e.g., pHluorin) to rule out acidification artifacts .
  • For structural studies : Co-crystallize AnPRT with PRPP and anthranilate to resolve binding site competition .

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